
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is often used in the synthesis of various organic molecules due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of tert-butyl carbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: RCOCl, RCHO, CH3I, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate involves its ability to act as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes.
tert-Butyl (4-bromobenzyl)carbamate: Another carbamate with a bromobenzyl group.
tert-Butyl (4-methylbenzyl)carbamate: A related compound with a methylbenzyl group.
Uniqueness
tert-Butyl (S)-(2-(hydroxymethyl)-4-methylpentyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages with amines and its ease of removal under mild conditions make it a valuable tool in organic synthesis and various scientific research applications .
Eigenschaften
Molekularformel |
C12H25NO3 |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-2-(hydroxymethyl)-4-methylpentyl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)6-10(8-14)7-13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
InChI-Schlüssel |
WCYJANVXBIHYCS-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)C[C@@H](CNC(=O)OC(C)(C)C)CO |
Kanonische SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


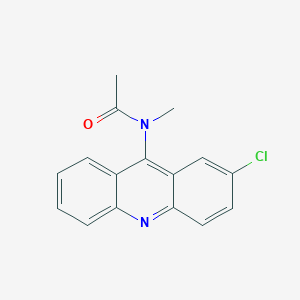
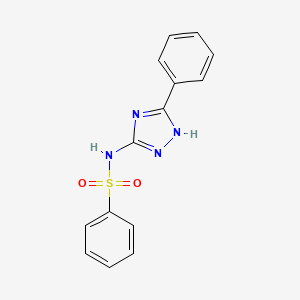
![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)
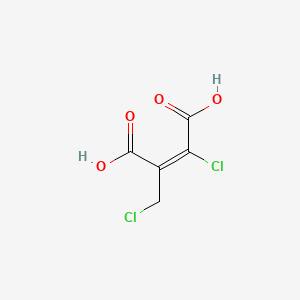

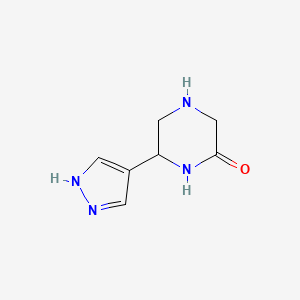
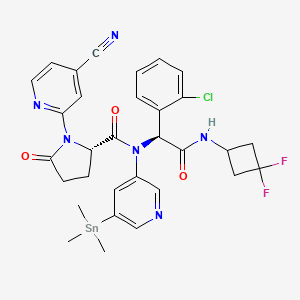
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
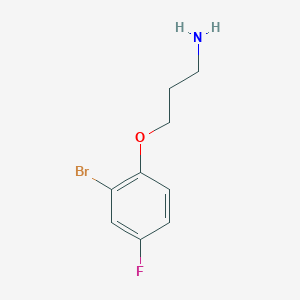
![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
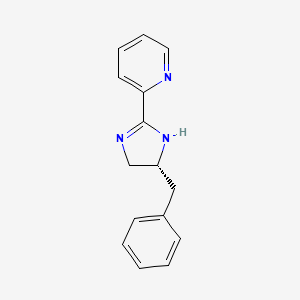
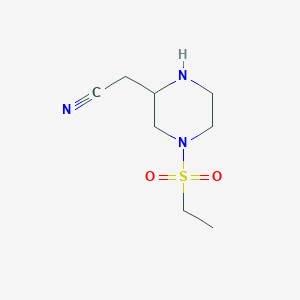
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
